{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name:
Vulcanchem
CAS No.:
889949-54-6
VCID:
VC0494947
InChI:
InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21)
SMILES:
C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
Molecular Formula:
C16H15N3O3
Molecular Weight:
297.31g/mol
{2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
CAS No.: 889949-54-6
Main Products
VCID: VC0494947
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31g/mol
CAS No. | 889949-54-6 |
---|---|
Product Name | {2-[(4-Aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid |
Molecular Formula | C16H15N3O3 |
Molecular Weight | 297.31g/mol |
IUPAC Name | 2-[2-[(4-aminophenoxy)methyl]benzimidazol-1-yl]acetic acid |
Standard InChI | InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21) |
Standard InChIKey | GEDABFROMJJUOC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N |
PubChem Compound | 2772798 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume